molecular formula C11H10FNO2 B3356051 Ethyl 2-fluoroindolizine-3-carboxylate CAS No. 648418-46-6

Ethyl 2-fluoroindolizine-3-carboxylate

Cat. No.: B3356051
CAS No.: 648418-46-6
M. Wt: 207.2 g/mol
InChI Key: AKXOEMIPGIWNGV-UHFFFAOYSA-N
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Description

Ethyl 2-fluoroindolizine-3-carboxylate is a chemical compound belonging to the indolizine family, which is a class of heterocyclic compounds containing a fused pyrrole and pyridine ring system. The presence of a fluorine atom at the 2-position and an ethyl ester group at the 3-position of the indolizine ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoroindolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including nucleophilic substitution, cyclization, and esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoroindolizine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted indolizine derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-fluoroindolizine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-fluoroindolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the indolizine ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may bind to enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl indolizine-3-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.

    2-Fluoroindole-3-carboxylate: Contains a similar fluorine substitution but differs in the ring structure.

    Ethyl 2-chloroindolizine-3-carboxylate: Similar structure with a chlorine atom instead of fluorine, leading to different reactivity and properties.

Uniqueness

Ethyl 2-fluoroindolizine-3-carboxylate is unique due to the presence of both the fluorine atom and the ethyl ester group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

ethyl 2-fluoroindolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)10-9(12)7-8-5-3-4-6-13(8)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXOEMIPGIWNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2N1C=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514338
Record name Ethyl 2-fluoroindolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648418-46-6
Record name Ethyl 2-fluoroindolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-ethoxycarbonylmethylpyridinium bromide (4.8 g) in N, N-dimethylformamide (50 mL) were added toluene-4-sulfonic acid 2, 2-difluorovinyl ester (4.6 g), potassium carbonate (4.0 g) and triethylamine (3.0 g), and the mixture was stirred at 70° C. overnight. After cooling to room temperature, to the reaction mixture was added water, and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give 2-fluoroindolizine-3-carboxylic acid ethyl ester (1.9 g). To a solution of the obtained. compound (1.9 g) in dichloromethane (30 mL) was added N-bromosuccinimide (1.8 g), and the mixture was stirred at room temperature for 2 hours. To the reaction mixture was added 1 mol/L sodium thiosulfate aqueous solution, and the resulting mixture was extracted with dichloromethane. The organic layer was washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give 1-bromo-2-fluoroindolizine-3-carboxylic acid ethyl ester (1.3 g). To a mixed solution of the obtained compound (1.3 g) in tetrahydrofuran (20 mL), ethanol (7 mL) and water (7 mL) was added lithium hydroxide monohydrate (0.29 g), and the mixture was stirred at room temperature overnight. To the reaction mixture were added 1 mol/L hydrochloric acid and water. The precipitated solid was collected by filtration, washed with water and n-hexane, and dried under reduced pressure at 50° C. to give 1-bromo-2-fluoroindolizine-3-carboxylic acid (0.76 g). To a suspension of the obtained compound (0.56 g) and quinoline (5 mL) was added copper (0.03 g), and the mixture was stirred at 220° C. for 30 minutes. After cooling to room temperature, to the reaction mixture was added 1 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with 1 mol/L hydrochloric acid, water and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (0.47 g).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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